molecular formula C10H8F3NO3 B2942400 2-phenyl-2-(trifluoroacetamido)acetic acid CAS No. 39801-62-2

2-phenyl-2-(trifluoroacetamido)acetic acid

Cat. No. B2942400
Key on ui cas rn: 39801-62-2
M. Wt: 247.173
InChI Key: AFPBGEGBLXHXNY-UHFFFAOYSA-N
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Patent
US05118816

Procedure details

A mixture of DL-phenylglycine (15.1 g, 0.10 mol) in methanol is treated with triethylamine (10.1 g, 0.10 mol) and ethyl trifluoroacetate (17.8 g, 0.125 mol), stirred at room temperature for 72 hours, diluted with methanol and treated with Dowex 50× acidic resin. The reaction mixture is stirred for 10 minutes and filtered. The filtrate is concentrated in vacuo to give a pale yellow solid which is recrystallized from 1,2-dichloroethane to give the title product as white needles, 10.5 g (42% yield), mp 155-157° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.C(N(CC)CC)C.[F:19][C:20]([F:27])([F:26])[C:21](OCC)=[O:22]>CO>[C:4]1([CH:7]([C:8]([OH:10])=[O:9])[NH:11][C:21](=[O:22])[C:20]([F:27])([F:26])[F:19])[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(C(=O)O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.8 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with Dowex 50× acidic resin
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from 1,2-dichloroethane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(NC(C(F)(F)F)=O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05118816

Procedure details

A mixture of DL-phenylglycine (15.1 g, 0.10 mol) in methanol is treated with triethylamine (10.1 g, 0.10 mol) and ethyl trifluoroacetate (17.8 g, 0.125 mol), stirred at room temperature for 72 hours, diluted with methanol and treated with Dowex 50× acidic resin. The reaction mixture is stirred for 10 minutes and filtered. The filtrate is concentrated in vacuo to give a pale yellow solid which is recrystallized from 1,2-dichloroethane to give the title product as white needles, 10.5 g (42% yield), mp 155-157° C.
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH:7]([NH2:11])[C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.C(N(CC)CC)C.[F:19][C:20]([F:27])([F:26])[C:21](OCC)=[O:22]>CO>[C:4]1([CH:7]([C:8]([OH:10])=[O:9])[NH:11][C:21](=[O:22])[C:20]([F:27])([F:26])[F:19])[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
15.1 g
Type
reactant
Smiles
C1=CC=C(C=C1)C(C(=O)O)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
17.8 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with Dowex 50× acidic resin
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a pale yellow solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from 1,2-dichloroethane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(NC(C(F)(F)F)=O)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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